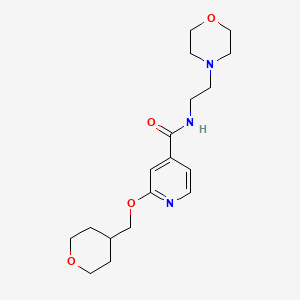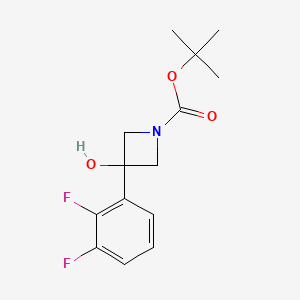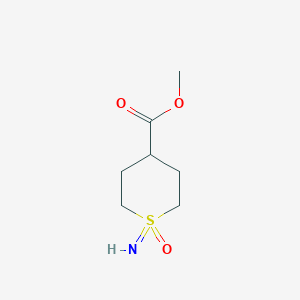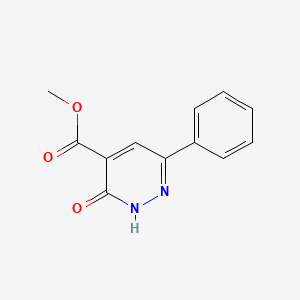![molecular formula C19H23N3O6S B2537443 N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide CAS No. 899979-23-8](/img/structure/B2537443.png)
N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a furan ring attached to a piperazine ring through a carbonyl group . The sulfonylethyl and methoxybenzamide groups would be attached at other positions on the molecule. The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the furan and piperazine rings, as well as the other functional groups present in the molecule. Furan rings can undergo reactions like electrophilic substitution and oxidation . Piperazine rings can participate in reactions like alkylation and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include a relatively high molecular weight and the potential for hydrogen bonding due to the presence of nitrogen and oxygen atoms .Scientific Research Applications
Dopamine D4 Receptor Ligands
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound structurally similar to the one , has been studied as a high-affinity and selective ligand for the dopamine D4 receptor. Structural modifications to this lead compound, including changes to the amide bond and the intermediate alkyl chain, were explored to understand their impact on receptor affinity. These modifications generally resulted in decreased affinity for the dopamine D4 receptor, highlighting the delicate balance between structural changes and receptor binding efficacy (Perrone et al., 2000).
Multi-functional Heterocyclic Compounds
A study on derivatives of 2-furoic piperazide, which shares a core structure with the compound of interest, reported the synthesis of new multi-functional derivatives with potential inhibitory effects against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These compounds were evaluated for their potential in treating type 2 diabetes and Alzheimer's disease, suggesting the versatility of such structures in addressing multiple therapeutic targets (Abbasi et al., 2018).
Selective Serotonin 4 Receptor Agonists
Research into benzamide derivatives, including those structurally related to the queried compound, has identified potential selective agonists for the serotonin 4 (5-HT4) receptor. These agonists were found to influence gastrointestinal motility, suggesting applications in treating gastrointestinal disorders. The modifications in these compounds affected their interaction with 5-HT4 receptors and could inform the design of novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Corrosion Inhibition
A novel organic compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, demonstrating structural similarities to the target compound, was evaluated for its efficacy in preventing mild steel corrosion in acidic media. The study indicates the potential application of such compounds in corrosion inhibition, a critical concern in industrial settings (Singaravelu & Bhadusha, 2022).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that these compounds may inhibit the growth of Mycobacterium tuberculosis H37Ra.
Biochemical Pathways
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to the growth and survival of Mycobacterium tuberculosis H37Ra.
Pharmacokinetics
The significant activity of similar compounds against mycobacterium tuberculosis h37ra suggests that these compounds may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that these compounds may inhibit the growth of Mycobacterium tuberculosis H37Ra at the molecular and cellular levels.
Action Environment
The significant activity of similar compounds against mycobacterium tuberculosis h37ra suggests that these compounds may be effective in various environments .
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-16-5-2-4-15(14-16)18(23)20-7-13-29(25,26)22-10-8-21(9-11-22)19(24)17-6-3-12-28-17/h2-6,12,14H,7-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWDBFSMRCEKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2537362.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2537363.png)




![6-Oxaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2537371.png)
![9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2537374.png)
![N-[3-(2-Cyanoimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2537377.png)
![3-(1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2537379.png)


![2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2537383.png)
